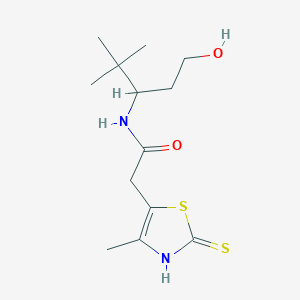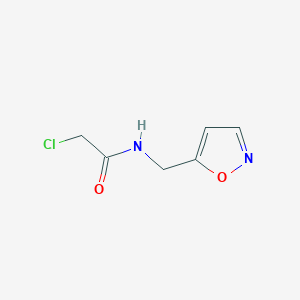![molecular formula C9H12N2O B6633622 N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B6633622.png)
N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the growth of certain fungi and bacteria. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators. In addition, it has been shown to induce apoptosis in cancer cells, which could be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low yield, which could limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide. One direction is to further investigate its mechanism of action, particularly its effects on enzymes and signaling pathways. Another direction is to study its potential as a therapeutic agent in animal models, with a focus on its anticancer and anti-inflammatory properties. In addition, it would be interesting to investigate the potential of this compound as a drug delivery system, as it has been shown to have good solubility in water and organic solvents.
Conclusion:
In conclusion, this compound is a pyrrole derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been studied, and its mechanism of action has been partially elucidated. It has been shown to have various biochemical and physiological effects, including anticancer, antifungal, and antibacterial properties. However, its low yield could limit its use in large-scale experiments. There are several future directions for the study of this compound, including further investigation of its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide can be synthesized using different methods, including the reaction of 1-methylpyrrole with propargyl bromide, followed by the reaction with acryloyl chloride. Another method involves the reaction of 1-methylpyrrole with propargylamine, followed by the reaction with acryloyl chloride. The yield of the compound using these methods is around 50-60%.
Propiedades
IUPAC Name |
N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-9(12)10-6-8-4-5-11(2)7-8/h3-5,7H,1,6H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZYIGKFRHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)

![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)